5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| N1–N2 | 1.35 | Pyrazole ring conjugation |
| C3–O5 | 1.21 | Carboxylic acid C=O bond |
| C5–O7 | 1.43 | Ethoxy C–O single bond |
| Dihedral (Ph–Pyz) | 18.8 | Phenyl vs. pyrazole plane alignment |
| Torsion (O7–C5) | 77.1 | Ethoxy group orientation |
Propriétés
IUPAC Name |
5-ethoxy-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-8-10(12(15)16)13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYFCRPKJMQJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491095 | |
| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60872-15-3 | |
| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60872-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Example Process:
-
- Potassium tert-butoxide is added to a mixture of diethyl oxalate and substituted ketones (e.g., phenylacetone derivatives) at low temperatures (5–10°C).
- This forms an intermediate compound suitable for pyrazole ring formation.
-
- Hydrazine monohydrate is added to the intermediate in water or other eco-friendly solvents.
- The reaction proceeds at controlled temperatures (10–30°C), yielding ethyl pyrazole carboxylates.
-
- Aqueous sodium hydroxide is used to hydrolyze ethyl pyrazole carboxylates into the corresponding carboxylic acid derivative.
-
- Solvent systems like n-heptane or dichloromethane are employed for recrystallization, enhancing product purity.
Reaction Optimization
Key factors influencing the synthesis include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 5–30°C | Prevents decomposition |
| pH | Neutral to slightly acidic | Ensures proper cyclization |
| Solvent | Ethanol, Acetic Acid, Water | Eco-friendly alternatives |
| Reaction Time | 4–8 hours | Balances yield and efficiency |
Below is a summary of typical reaction data for the synthesis:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Ethyl 3-oxo-3-phenylpropanoate + Hydrazine Hydrate | ~85% | Controlled temperature crucial |
| Ethoxy Group Introduction | Ethyl iodide + Base | ~75% | Requires dry conditions |
| Hydrolysis | Sodium hydroxide + THF | ~90% | Improves carboxylic acid yield |
| Recrystallization | Acetone/Methanol | ~95% | Enhances product purity |
Challenges and Solutions
- Low yields due to side reactions.
- Difficulty in isolating pure intermediates.
- Use eco-friendly solvents like water to minimize side reactions.
- Employ preparative HPLC for purification when necessary.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and reduced pyrazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been identified as promising candidates in the development of new therapeutic agents.
FXIa Inhibitors
Research has shown that derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid can serve as effective inhibitors of Factor XIa (FXIa), an enzyme involved in the coagulation cascade. A study demonstrated the synthesis of various derivatives that exhibited significant inhibitory potency against FXIa, with a lead compound showing a Ki value of 90.37 nM .
Table 1: FXIa Inhibitory Potency of Derivatives
| Compound | FXIa Ki (nM) | In Vitro APTT (μM) |
|---|---|---|
| Lead Compound 7za | 90.37 | 43.33 |
| Compound 4 | 23.48 | Not specified |
| Compound 8 | Not specified | Not specified |
Analgesic Activity
Another significant application is in pain management. A series of amide derivatives derived from pyrazole compounds were tested for analgesic activity using an acetic acid-induced writhing test. The results indicated that certain derivatives displayed analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Table 2: Analgesic Activity Comparison
| Compound ID | Analgesic Activity (Compared to Aspirin) |
|---|---|
| 5a | Equipotent |
| 5f | Significantly higher |
| 5n | Equipotent |
| 5o | Significantly higher |
Enzyme Inhibition
The compound has also been explored for its dual inhibition properties, particularly targeting cyclooxygenase and lipoxygenase enzymes, which are crucial in inflammatory processes.
Dual Inhibition Mechanism
The mechanism involves the inhibition of both cyclooxygenase and lipoxygenase pathways, leading to reduced inflammation and pain sensation. This dual action enhances the therapeutic efficacy of the compound in inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential as therapeutic agents.
Fragment-Based Lead Generation
A notable study utilized fragment-based lead generation to identify novel FXIa inhibitors based on the pyrazole scaffold. This approach allowed for systematic investigation into structure-activity relationships (SAR) leading to the identification of compounds with enhanced potency and selectivity .
Synthesis and Characterization
Research has focused on synthesizing various derivatives and characterizing their pharmacological properties through techniques such as NMR and IR spectroscopy, confirming their structural integrity and functional groups essential for bioactivity .
Mécanisme D'action
The mechanism of action of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Ethoxy vs. Methoxy Groups :
- The ethoxy group in the main compound increases lipophilicity (logP ~1.5–2.0) compared to methoxy derivatives (logP ~1.0–1.5), enhancing membrane permeability but reducing aqueous solubility .
- Methoxy groups (e.g., in 5-methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid) are smaller and less lipophilic, favoring solubility in polar solvents .
Electron-Withdrawing Groups :
- Trifluoromethyl groups (e.g., in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) increase acidity (pKa ~3–4) and stabilize negative charges, enhancing interactions with cationic residues in enzymes .
Aromatic Ring Modifications :
- Replacing phenyl with pyridinyl (e.g., 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid) introduces nitrogen, improving water solubility and enabling π-stacking or metal coordination .
Activité Biologique
5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole core, which is known for its ability to interact with various biological targets. The specific arrangement of functional groups in this compound may contribute to its unique biological activities.
1. Anticancer Activity
Recent studies indicate that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer properties. Research has demonstrated the ability of pyrazole derivatives to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative |
| Breast Cancer | MDA-MB-231 | Significant inhibition |
| Colorectal Cancer | HCT116 | Moderate inhibition |
| Liver Cancer | HepG2 | Antitumor activity |
These findings suggest that the compound may act through multiple pathways, potentially involving the modulation of cell signaling and apoptosis induction .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Studies show that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's selectivity for COX isoforms can influence its therapeutic profile:
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| 5-Ethoxy-Pyrazole | 5.40 μM | 0.01 μM |
This selectivity indicates potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
3. Analgesic Effects
In vivo studies have assessed the analgesic properties of this compound using models such as the acetic acid-induced writhing test. Results indicated that this compound displayed analgesic activity comparable to that of aspirin, suggesting its utility in pain management .
The biological activity of this compound is thought to involve several mechanisms:
Anticancer Mechanism :
The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and decreased proliferation .
Anti-inflammatory Mechanism :
By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation .
Analgesic Mechanism :
The analgesic effects are likely mediated through the inhibition of pain pathways involving both peripheral and central mechanisms .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on breast cancer cells (MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined at approximately 8 μM.
Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, administration of 5-ethoxy-1-phenyl-1H-pyrazole resulted in a notable reduction in swelling compared to control groups, indicating strong anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, condensation of substituted hydrazides with ethoxyacrylates (e.g., ethyl 2-cyano-3-ethoxyacrylate) under reflux conditions in ethanol yields pyrazole intermediates. Subsequent functionalization via hydrolysis or coupling reactions can introduce the carboxylic acid group . Optimization involves adjusting reaction temperature (70–90°C), solvent polarity, and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling reactions) . Purity is confirmed via elemental analysis (≥97%) and spectroscopic characterization (¹H-NMR, IR) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., as performed in ) provides precise bond lengths and angles. Computational methods (DFT calculations) can predict electronic properties like HOMO-LUMO gaps. IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹), while ¹H-NMR confirms ethoxy (δ 1.3–1.5 ppm) and phenyl substituents (δ 7.2–7.8 ppm) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric or spectrophotometric assays .
- Analgesic Activity : Tail-flick or acetic acid-induced writhing models in rodents, with dose optimization (e.g., 10–50 mg/kg) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or carbonic anhydrase IX .
- Data Validation : Cross-validate in silico predictions with in vitro IC₅₀ values and in vivo efficacy .
Q. How should researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and enzyme concentration .
- Validate Purity : Re-characterize batches via HPLC (≥98% purity) to rule out impurities affecting activity .
- Replicate with Orthogonal Assays : Confirm COX-2 inhibition via both fluorometric and Western blot (protein expression) methods .
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify major metabolites in liver microsomes and assess toxicity .
- Target Engagement Assays : Employ thermal shift assays (TSA) to confirm selective binding to intended targets .
- Dose Escalation Studies : Determine the maximum tolerated dose (MTD) in rodents to balance efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
